molecular formula C15H13FO2 B2835734 Methyl 2-fluoro-2,2-diphenylacetate CAS No. 309-44-4

Methyl 2-fluoro-2,2-diphenylacetate

Cat. No. B2835734
CAS RN: 309-44-4
M. Wt: 244.265
InChI Key: VEGXGSSVPREAMX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-fluoro-2,2-diphenylacetate” are not explicitly mentioned in the sources I have access to . Chemical reactions can vary widely depending on the conditions and the presence of other compounds.

Scientific Research Applications

Synthesis and Characterization in Novel Compounds

Methyl 2-fluoro-2,2-diphenylacetate has been utilized in the synthesis of novel compounds. For instance, it's used in the creation of metallophthalocyanines with antioxidant and antibacterial properties, characterized through various spectroscopy methods (Ağırtaş, Karatas, Gümüş, & Okumuş, 2015).

Application in Fluorographic Detection

In fluorographic detection, methyl 2-fluoro-2,2-diphenylacetate-related compounds like 2,5-diphenyloxazole in acetic acid are used for the detection of radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).

Phytotoxicity Studies

The phytotoxicity of N,N-dimethyl-2,2-diphenylacetamide and its related compounds, including 2,2-diphenylacetic acid, has been studied in various plant species, highlighting the potential environmental impact of these chemicals (Gentner, 1969).

Involvement in Hydroamination Processes

Methyl 2-fluoro-2,2-diphenylacetate is involved in hydroamination processes, as demonstrated in studies involving heterobimetallic catalysts and the formation of quinoline derivatives (Younis, Krieck, Görls, & Westerhausen, 2015).

Contribution to Electrochemical Studies

Electrochemical studies utilize methyl 2-fluoro-2,2-diphenylacetate for fluorination and radiofluorination processes, highlighting its role in the synthesis of fluorinated organic compounds (Balandeh, Waldmann, Shirazi, Gomez, Rios, Allison, Khan, & Sadeghi, 2017).

Application in Conformational Analysis

Methyl 2-fluoro-2,2-diphenylacetate derivatives are used in conformational analysis through NMR and IR spectroscopy, offering insights into molecular behavior and stability (Tormena, Freitas, Rittner, & Abraham, 2004).

properties

IUPAC Name

methyl 2-fluoro-2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-18-14(17)15(16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGXGSSVPREAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-2,2-diphenylacetate

Synthesis routes and methods

Procedure details

4.8 milliliters KN(SiCH3)2 were dropped into 5 milliliters (C6H5)2CHCOOCH3 in tetrahydrofuran at -78° C. and the resulting yellow suspension was stirred for 45 minutes. 1.2 molar equivalents N-fluorobenzenesulfonimide prepared according to Example 1 above in 4 milliliters tetrahydrofuran were dropped into the mixture and stirring continued at -78° C. for 1 hour. The mixture was allowed to warm up to room temperature, quenched with ammonium chloride, and acidified with 0.1N hydrogen chloride. Extraction with dichloromethane, drying, and evaporation were followed by purification on a silica gel column. White crystalline (C6H5)2CFCOOCH3 was obtained in 82% yield.
[Compound]
Name
KN(SiCH3)2
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
82%

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